molecular formula C26H32N4O2 B2857596 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide CAS No. 955453-35-7

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide

Cat. No.: B2857596
CAS No.: 955453-35-7
M. Wt: 432.568
InChI Key: HCRAXNPOIXTPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide” is a structurally complex molecule featuring three distinct moieties:

  • 1-Benzyl-5-oxopyrrolidin-3-yl substituent: A pyrrolidinone ring substituted at the N1 position with a benzyl group (C₆H₅-CH₂-), introducing steric bulk and hydrophobic character.
  • N,N-dipropylacetamide side chain: A tertiary amide with two propyl groups, increasing lipophilicity and influencing solubility and membrane permeability .

Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives.

Functionalization of the pyrrolidinone ring, likely through alkylation or coupling reactions.

Amidation of the acetamide side chain using propylamine derivatives, as seen in methods for similar compounds .

Structural characterization would employ techniques such as ¹H/¹³C NMR, IR spectroscopy, and X-ray crystallography (via SHELX software for refinement) .

Properties

IUPAC Name

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-3-14-28(15-4-2)25(32)19-30-23-13-9-8-12-22(23)27-26(30)21-16-24(31)29(18-21)17-20-10-6-5-7-11-20/h5-13,21H,3-4,14-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRAXNPOIXTPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide typically involves multiple steps, starting with the preparation of the benzimidazole and pyrrolidinone intermediates. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrolidinone ring is often prepared via cyclization reactions involving amines and carbonyl compounds.

Common reagents used in these steps include acetic anhydride, benzyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, and catalysts to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide exhibit antimicrobial properties. For instance, studies on related acetamides have demonstrated effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar activity. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. In vitro studies have shown that derivatives of benzodiazole and pyrrolidine can inhibit cancer cell proliferation. For example, compounds with similar frameworks have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The presence of the benzodiazole ring is particularly noted for its role in enhancing cytotoxicity against different cancer cell lines .

Neuroprotective Effects

Emerging research indicates that compounds like this compound may exhibit neuroprotective properties. A study highlighted the potential of related compounds as multi-target-directed ligands for treating neurodegenerative diseases, suggesting that this compound could be beneficial in managing conditions such as Alzheimer's disease and depression comorbidities .

Case Study 1: Antimicrobial Evaluation

Mechanism of Action

The mechanism of action of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in anti-cancer research, the compound may inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Substituent Effects on Pyrrolidinone

  • Benzyl vs. Both substituents contribute to hydrophobicity, but the benzyl group may improve binding affinity in aromatic-rich environments (e.g., enzyme active sites) .

Substituent Effects on Acetamide

  • N,N-Dipropyl vs. Tertiary amides with branched alkyl chains (e.g., isopropyl in ) may reduce metabolic degradation compared to linear chains .

Biological Activity

The compound 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Structure and Properties

The molecular formula of the compound is C28H28N4O2C_{28}H_{28}N_{4}O_{2}, and it features a unique structure that combines a benzodiazole moiety with a pyrrolidine ring. The presence of these functional groups contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC28H28N4O2
Molecular Weight452.54 g/mol
SMILESCCN(C(Cn1c(cccc2)c2nc1C(C1)CN(Cc2ccccc2)C1=O)=O)c1ccccc1
IUPAC NameThis compound

Research indicates that compounds with similar structures often exhibit neuroprotective properties, particularly through interactions with the N-methyl-D-aspartate (NMDA) receptor. For instance, derivatives like 12k , which share structural components with our compound, have shown promise in protecting against NMDA-induced cytotoxicity by attenuating calcium influx and suppressing receptor upregulation .

Pharmacological Activities

The compound's potential pharmacological activities can be categorized as follows:

Neuroprotective Effects

  • Studies suggest that compounds similar to this compound may protect neuronal cells from excitotoxic damage induced by NMDA receptor activation . This suggests a potential role in treating neurodegenerative diseases.

Anticonvulsant Activity

  • Related compounds have demonstrated anticonvulsant properties across various animal models. For example, hybrid anticonvulsants have shown efficacy in models of drug-resistant epilepsy . The potential for our compound to exhibit similar effects warrants further investigation.

Behavioral Effects

  • Behavioral studies on related compounds indicate improvements in learning and memory functions in vivo . This suggests that our compound may also have cognitive-enhancing properties.

Comparative Studies

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds.

Compound NameStructural FeaturesUnique Aspects
12kContains benzyl and pyrrolidine ringsPotent neuroprotective activity
N-Benzyl-(2,5-dioxopyrrolidin)Broad-spectrum anticonvulsantEffective against various seizure models
Indole DerivativesDiverse pharmacological activitiesVaries widely in biological activity

Case Studies and Research Findings

Several studies have explored the biological activities of compounds within the same chemical family:

  • Neuroprotection Against NMDA Toxicity :
    • A study demonstrated that compound 12k could significantly reduce NMDA-induced neuronal damage by inhibiting calcium influx and improving metabolic stability .
  • Anticonvulsant Efficacy :
    • Research on N-benzyl-(2,5-dioxopyrrolidin) revealed its effectiveness across acute seizure models, suggesting a favorable safety profile for potential therapeutic use in epilepsy .
  • Cognitive Enhancement :
    • Behavioral tests indicated that related compounds could enhance memory and learning capabilities in animal models, highlighting their potential as cognitive enhancers .

Q & A

Q. Challenges :

  • Low yields due to steric hindrance from the benzyl and dipropyl groups.
  • Side reactions (e.g., over-alkylation) require strict temperature control (0–5°C for amidation steps).
  • Characterization of regioisomers via 1^1H NMR (e.g., distinguishing benzodiazole proton splitting patterns) .

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • 1^1H/13^13C NMR : Identify proton environments (e.g., benzodiazole aromatic protons at δ 7.2–8.1 ppm, pyrrolidinone carbonyl at ~170 ppm). Use DEPT-135 to confirm CH2_2/CH3_3 groups in the dipropylacetamide chain .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z ~460). High-resolution MS (HRMS) resolves isotopic patterns for elemental composition.
  • IR Spectroscopy : Detect carbonyl stretches (1650–1750 cm1^{-1}) from pyrrolidinone and acetamide groups .

Advanced: How can computational methods predict reactivity or biological targets?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic/nucleophilic sites. Use Fukui indices to predict regioselectivity in reactions .
  • Molecular Docking : Screen against targets like GABA receptors or kinases (e.g., using AutoDock Vina). The benzodiazole moiety may exhibit π-π stacking with aromatic residues in binding pockets .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (AMBER force field) to prioritize in vitro assays .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis : Use Hill plots to compare IC50_{50} values (e.g., conflicting TNF-α inhibition data may stem from assay sensitivity thresholds).
  • Orthogonal Assays : Validate results via ELISA (protein level) and qPCR (gene expression) to rule out false positives .
  • Statistical Design : Apply factorial DOE (Design of Experiments) to isolate variables (e.g., cell line variability, solvent effects) .

Advanced: What strategies optimize reaction yields for scale-up?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)2_2/XPhos for Suzuki-Miyaura coupling efficiency (monitor via TLC).
  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions.
  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic steps (e.g., amidation) .

Advanced: How to design structure-activity relationship (SAR) studies?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace benzyl with 4-fluorobenzyl to assess electronic effects).

Bioactivity Profiling : Test analogs in enzyme inhibition assays (e.g., COX-2) and cytotoxicity screens (MTT assay on HEK293 cells).

3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent bulk/hydrophobicity with activity trends .

Advanced: How to address poor solubility in biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<1% final concentration) to maintain solubility without cell membrane disruption.
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to the acetamide group for improved bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (emulsion-solvent evaporation method) to enhance aqueous dispersion .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Thermal Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via HPLC for decomposition peaks.
  • Light Sensitivity : Store in amber vials under N2_2 atmosphere to prevent photodegradation of the benzodiazole core.
  • Lyophilization : Freeze-dry in mannitol/sucrose matrix for hygroscopic batches .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay) : Heat-shock treated vs. untreated lysates to detect ligand-induced protein stabilization (Western blot for suspected targets).
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kon_\text{on}/koff_\text{off}) using recombinant proteins immobilized on CM5 chips.
  • Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by activity rescue with compound treatment .

Advanced: What analytical methods detect trace impurities?

Methodological Answer:

  • UPLC-MS/MS : Use a C18 column (1.7 µm, 2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at ≤0.15% levels.
  • NMR Spiking : Add authentic samples of suspected byproducts (e.g., dealkylated analogs) to confirm identity.
  • ICH Guidelines : Follow Q3A(R2) for qualification thresholds based on daily dose .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.